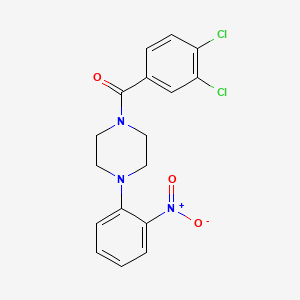
1-(3,4-dichlorobenzoyl)-4-(2-nitrophenyl)piperazine
Descripción general
Descripción
1-(3,4-dichlorobenzoyl)-4-(2-nitrophenyl)piperazine, also known as DCNP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that break down cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). DCNP has been used to study the role of PDEs in various physiological processes, including cell signaling, neurotransmission, and inflammation.
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediate Synthesis
1-(3,4-dichlorobenzoyl)-4-(2-nitrophenyl)piperazine serves as a pharmaceutical intermediate. Studies have elaborated on its synthesis methods, which involve alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis reactions. These synthesis techniques offer pathways to create structurally related compounds for further pharmaceutical research and development (Quan, 2006); (Li Ning-wei, 2006).
Allosteric Enhancers of A1 Adenosine Receptor
Research into 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes, which are structurally related to 1-(3,4-dichlorobenzoyl)-4-(2-nitrophenyl)piperazine, highlights their role as potent allosteric enhancers of the A1 adenosine receptor. This suggests potential applications in modulating receptor activities, which is crucial for developing new therapeutic agents (Romagnoli et al., 2008)
Antibacterial and Biofilm Inhibition
Compounds with the piperazine motif have shown significant antibacterial efficacies and biofilm inhibition activities. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent inhibitory activities against various bacterial strains and cell lines, including E. coli, S. aureus, and S. mutans, highlighting the potential for developing new antibacterial agents and biofilm inhibitors (Mekky & Sanad, 2020).
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-13-6-5-12(11-14(13)19)17(23)21-9-7-20(8-10-21)15-3-1-2-4-16(15)22(24)25/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVKBNRHTNHMCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)[4-(2-nitrophenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-methylbenzamide](/img/structure/B4065991.png)
![tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methylphenyl)methanone]](/img/structure/B4065992.png)
![2-({[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4065997.png)
![Adamantane-1-carboxylic acid [(4,5-dihydro-thiazol-2-ylcarbamoyl)-methyl]-amide](/img/structure/B4066013.png)
![N-[4-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-furamide](/img/structure/B4066021.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4066027.png)
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4066034.png)
amino]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4066036.png)
![N-benzyl-2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4066041.png)
![2-(2-fluorobenzyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4066045.png)

![N-(2-furylmethyl)-5-[(2-methoxy-4-propylphenoxy)methyl]-2-furamide](/img/structure/B4066068.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-isopropyl-N-methylacetamide](/img/structure/B4066076.png)
![methyl 4-(4-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4066091.png)